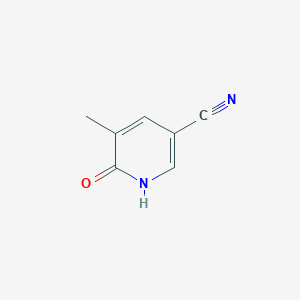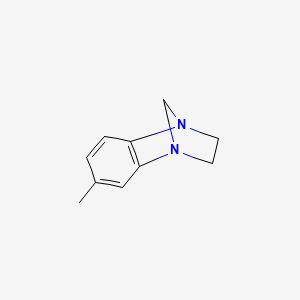![molecular formula C7H9N3O B11922221 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is an organic compound that belongs to the class of imidazopyridines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylic acid.
Reduction: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-methanol.
Substitution: Various substituted imidazopyridines depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its biological activity as GABA A receptor agonists and proton pump inhibitors.
Imidazo[1,5-a]pyridine: Used in the development of drugs like zolpidem (Ambien) for the treatment of insomnia.
Imidazo[1,2-a]pyridine: Investigated for its potential as anti-inflammatory and anticancer agents.
The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-10-2-1-6-7(3-10)9-4-8-6/h4-5H,1-3H2,(H,8,9) |
Clé InChI |
CTFCIKLBPYXCTB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1N=CN2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



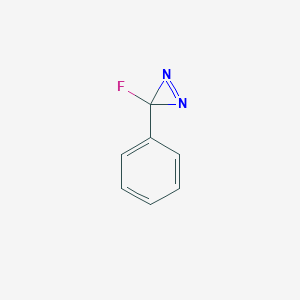
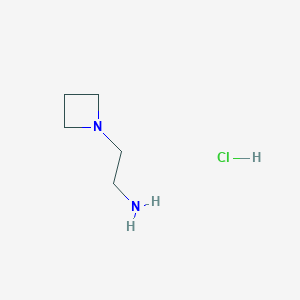
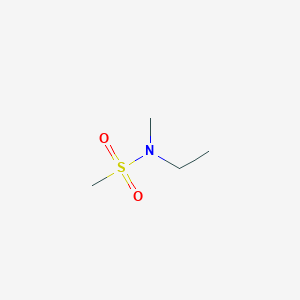


![6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11922197.png)
![Imidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11922199.png)



![6-Amino-6-methyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B11922229.png)
